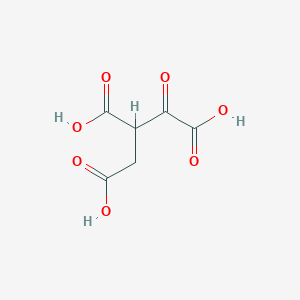
Oxalosuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalosuccinic acid (OSA) is a dicarboxylic acid that is synthesized from oxaloacetic acid. It is a key intermediate in the tricarboxylic acid cycle, which is an important metabolic pathway in all living organisms. OSA has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
1. Role in Iron Metabolism Regulation
Oxalomalate, a derivative of oxalosuccinic acid, impacts the RNA-binding activity of iron-regulatory proteins (IRPs). These IRPs control the expression of proteins involved in iron metabolism. The study by Festa et al. (2000) demonstrated that oxalomalate can significantly decrease the binding activity of IRP1 and IRP2, providing insights into the complex regulation of iron metabolism.
2. Involvement in the Tricarboxylic Acid Cycle
Oxalosuccinic acid plays a crucial role in the tricarboxylic acid cycle (TCA cycle), a central metabolic pathway. Kornberg and Pricer (1951) in their work outlined the biological conversion of d-isocitric to a-ketoglutaric acid, involving oxalosuccinic acid as an intermediate (Kornberg & Pricer, 1951).
3. Cytochemical Applications
The ability of oxalosuccinic acid to form a unique red crystalline precipitate with alizarine red S was utilized in a cytochemical test developed by Kass (1977) to identify the presence of oxalosuccinic acid in human leukocytes. This technique also indirectly indicated the site of isocitric dehydrogenase (Kass, 1977).
4. Effect on Cellular Growth and Differentiation
Oxalomalate, a form of oxalosuccinic acid, was shown to influence the growth and differentiation of pre-adipocytes, as well as fatty acid and protein synthesis in a study by Festa, Pietropaolo, and Ruffo (2002) (Festa, Pietropaolo & Ruffo, 2002).
5. Use in Metabolic Engineering
Recent research has highlighted the use of oxalosuccinic acid in metabolic engineering. For example, the study by Ahn, Jang, and Lee (2016) discusses the use of genetically modified microorganisms for succinic acid production, a process involving intermediates like oxalosuccinic acid (Ahn, Jang & Lee, 2016).
Propriétés
Numéro CAS |
1948-82-9 |
|---|---|
Nom du produit |
Oxalosuccinic acid |
Formule moléculaire |
C6H6O7 |
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
1-oxopropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13) |
Clé InChI |
UFSCUAXLTRFIDC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |
Autres numéros CAS |
1948-82-9 |
Description physique |
Solid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



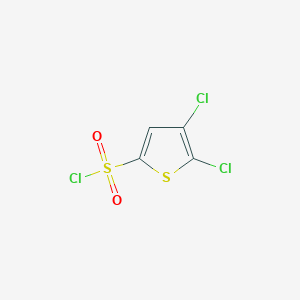
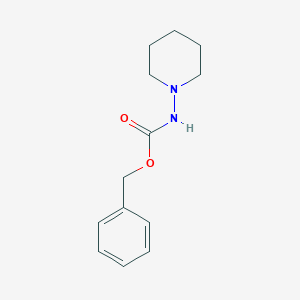
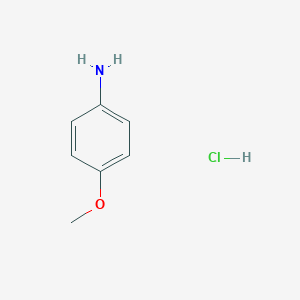
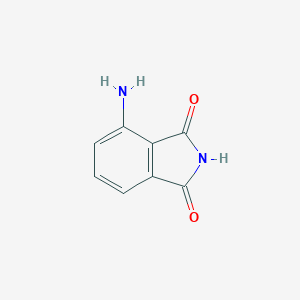
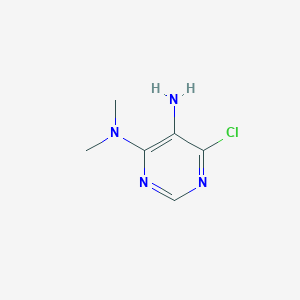


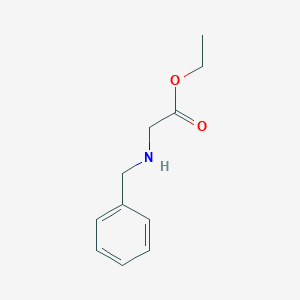

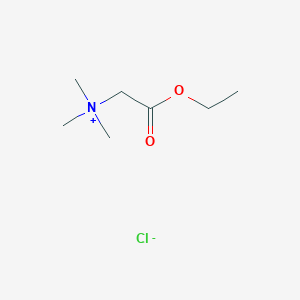

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)

